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molecular formula C2H6O2 B119926 Ethylene-d4 glycol CAS No. 2219-51-4

Ethylene-d4 glycol

Cat. No. B119926
M. Wt: 80.12 g/mol
InChI Key: LYCAIKOWRPUZTN-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236994B2

Procedure details

Both natural and recombinant clostridia produce 1,3-propanediol at a maximal yield of 0.55 g/g of glycerol due to the co-production of reduced compounds like butyric acid (butyrate), lactic acid (lactate), ethanol or butanol. To increase the yield of 1,3-propanediol production it is necessary to avoid the production of all the reduced co-products and associate the production of 1,3-propanediol to an oxidized co-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C([OH:9])C.[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>>[CH2:5]([OH:6])[CH2:3][CH2:2][OH:1].[C:10]([OH:9])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:10]([OH:1])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(CCC)(=O)O.C(CCC)(=O)O
Name
Type
product
Smiles
C(C(O)C)(=O)O.C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08236994B2

Procedure details

Both natural and recombinant clostridia produce 1,3-propanediol at a maximal yield of 0.55 g/g of glycerol due to the co-production of reduced compounds like butyric acid (butyrate), lactic acid (lactate), ethanol or butanol. To increase the yield of 1,3-propanediol production it is necessary to avoid the production of all the reduced co-products and associate the production of 1,3-propanediol to an oxidized co-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C([OH:9])C.[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>>[CH2:5]([OH:6])[CH2:3][CH2:2][OH:1].[C:10]([OH:9])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:10]([OH:1])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
C(CCC)(=O)O.C(CCC)(=O)O
Name
Type
product
Smiles
C(C(O)C)(=O)O.C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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